molecular formula C8H7F2NO3 B3079688 6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid CAS No. 1072855-41-4

6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

Cat. No. B3079688
Key on ui cas rn: 1072855-41-4
M. Wt: 203.14 g/mol
InChI Key: CJWFZYNDCTZHEP-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 79% yield starting from ethyl 6-chloronicotinate and 2,2,2-trifluoroethanol. The reduction was performed using 3 equiv of lithium hydroxide, the reaction mixture was stirred at ambient temperature over night; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (d, 1 H), 8.20 (dd, 1 H), 7.02 (d, 1 H), 6.21-6.57 (m, 1 H), 4.65 (dt, 2 H); MS (ESI) m/z 202[M−H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[F:13][C:14](F)([F:17])[CH2:15][OH:16].[OH-].[Li+]>>[F:13][CH:14]([F:17])[CH2:15][O:16][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=C(C(=O)O)C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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